1-Bromo-2-chloro-3-nitrobenzene
Overview
Description
1-Bromo-2-chloro-3-nitrobenzene is an organic compound with the molecular formula C6H3BrClNO2. It is a pale yellow solid that is used in various chemical reactions and industrial applications. This compound is part of the halogenated nitrobenzene family, which is known for its reactivity and versatility in organic synthesis.
Mechanism of Action
Target of Action
1-Bromo-2-chloro-3-nitrobenzene is a benzene derivative. The primary targets of this compound are the aromatic rings in organic compounds. The aromatic ring, particularly in benzene, is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution reactions . This is a two-step mechanism:
- Step 1: The electrophile (in this case, the bromine cation) forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2: A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the aromaticity of the benzene ring to be maintained throughout the reaction .
Biochemical Pathways
The biochemical pathways affected by this compound involve the substitution reactions of aromatic compounds. The compound can bond to a nucleophile to give a substitution or addition product. It can also transfer a proton to a base, giving a double bond product .
Pharmacokinetics
The pharmacokinetic properties of this compound include:
- GI absorption: High
- BBB permeant: Yes
- P-gp substrate: No
- CYP1A2 inhibitor: Yes
- CYP2C9 inhibitor: Yes
- Log Kp (skin permeation): -5.53 cm/s
- Lipophilicity Log Po/w (iLOGP): 1.59
These properties impact the compound’s bioavailability and its ability to cross biological barriers.
Result of Action
The result of the compound’s action is the formation of substituted benzene derivatives. These derivatives can have various applications in organic chemistry, including the synthesis of other complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dust formation should be avoided, and exposure to vapors, mist, or gas should be minimized . These precautions help ensure the safe handling and effective use of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-nitrobenzene can be synthesized through several methods. One common method involves the bromination of 2-chloro-3-nitrobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid or carbon tetrachloride at a controlled temperature to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The product is then purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-3-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin and hydrochloric acid.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon, or tin and hydrochloric acid.
Electrophilic Aromatic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-hydroxy-2-chloro-3-nitrobenzene or 1-amino-2-chloro-3-nitrobenzene.
Reduction: Formation of 1-bromo-2-chloro-3-aminobenzene.
Electrophilic Aromatic Substitution: Formation of 1-bromo-2-chloro-4-nitrobenzene.
Scientific Research Applications
1-Bromo-2-chloro-3-nitrobenzene is used extensively in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1-Bromo-2-chloro-3-nitrobenzene can be compared with other halogenated nitrobenzenes such as:
1-Bromo-2-nitrobenzene: Lacks the chlorine atom, making it less versatile in substitution reactions.
1-Chloro-2-nitrobenzene: Lacks the bromine atom, affecting its reactivity and the types of reactions it can undergo.
1-Bromo-4-nitrobenzene: The nitro group is in the para position, leading to different reactivity patterns and products.
The uniqueness of this compound lies in its combination of bromine, chlorine, and nitro groups, which allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-2-chloro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIDAGAFFKAPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627948 | |
Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-37-4 | |
Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3970-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2-chloro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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